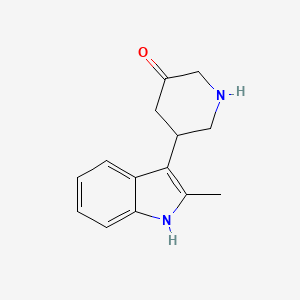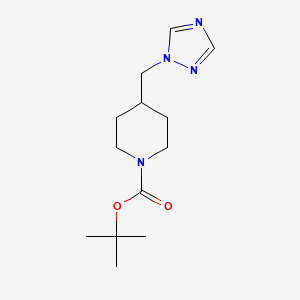![molecular formula C14H9F2NOS B13930120 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)
2-(Difluoro(phenoxy)methyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoro(phenoxy)methyl)benzo[d]thiazole is a chemical compound with the molecular formula C14H9F2NOS. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is particularly interesting due to its unique structure, which includes a difluoromethyl group and a phenoxy group attached to a benzothiazole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with difluoromethyl phenyl ether under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also gaining popularity due to its ability to reduce reaction times and enhance product purity .
化学反応の分析
Types of Reactions
2-(Difluoro(phenoxy)methyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzothiazole derivatives
科学的研究の応用
2-(Difluoro(phenoxy)methyl)benzo[d]thiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as monoamine oxidase B (MAO-B) and certain kinases, which are involved in various biological processes.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes such as cell division and signal transduction, leading to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: Similar structure but lacks the difluoromethyl and phenoxy groups.
2-Aminobenzothiazole: Contains an amino group instead of the difluoromethyl and phenoxy groups.
Benzothiazole: The parent compound without any substituents.
Uniqueness
2-(Difluoro(phenoxy)methyl)benzo[d]thiazole is unique due to the presence of both difluoromethyl and phenoxy groups, which impart distinct electronic and steric properties.
特性
分子式 |
C14H9F2NOS |
|---|---|
分子量 |
277.29 g/mol |
IUPAC名 |
2-[difluoro(phenoxy)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9F2NOS/c15-14(16,18-10-6-2-1-3-7-10)13-17-11-8-4-5-9-12(11)19-13/h1-9H |
InChIキー |
LGCIPHNSAGRIQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(C2=NC3=CC=CC=C3S2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)





![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)



